3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazoloquinoline core with a methoxyphenyl and a tolyl group attached, which contributes to its unique chemical properties.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-10-12-18(13-11-16)27-24-20-8-3-4-9-22(20)25-15-21(24)23(26-27)17-6-5-7-19(14-17)28-2/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYHZMBEXVNRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method provides a practical and scalable strategy for the synthesis of pyrazoloquinolines, yielding moderate amounts of the desired product.
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . This method utilizes inexpensive and abundant starting materials, such as aniline derivatives, and can be performed under solvent-free conditions, making it a greener alternative to traditional synthetic methods.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc and acetic acid .
For example, the compound can undergo oxidation to form quinoline derivatives, which are important intermediates in the synthesis of various bioactive molecules . Reduction reactions can lead to the formation of tetrahydroquinolines, which are valuable in medicinal chemistry . Substitution reactions, such as halogenation or nitration, can introduce functional groups that enhance the compound’s biological activity.
Scientific Research Applications
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of new drugs with potential therapeutic effects . The compound’s unique structure allows for the design of molecules that can target specific biological pathways, making it valuable in drug discovery.
In biology, this compound is used in the study of enzyme inhibition and receptor binding . Its ability to interact with various molecular targets makes it a useful tool for understanding biological processes and developing new treatments for diseases.
In the industrial sector, the compound is used in the synthesis of dyes, fluorescent materials, and organic sensitizers for solar cell applications . Its versatile chemical properties make it suitable for a variety of applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these enzymes, this compound can modulate their activity and affect cellular processes.
Additionally, the compound’s structure allows it to interact with various receptors, influencing their signaling pathways and leading to changes in cellular behavior . These interactions are crucial for understanding the compound’s biological effects and developing new therapeutic agents.
Comparison with Similar Compounds
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be compared to other similar compounds, such as pyrrolo[3,4-c]quinolines and pyrimido[5,4-c]quinolines . These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrrolo[3,4-c]quinolines, for example, have been shown to possess significant biological activity and are used in the development of bioactive molecules . Pyrimido[5,4-c]quinolines, on the other hand, are important in medicinal chemistry and have been studied for their potential therapeutic applications .
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical properties and biological activities. These differences make it a valuable compound for various scientific research and industrial applications.
Biological Activity
3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrazoloquinoline core with a methoxyphenyl group and a tolyl group, which significantly influence its chemical properties and biological activities. The unique structure allows for interactions with various molecular targets, including enzymes and receptors.
The primary mechanism of action for this compound involves:
- Inhibition of Nitric Oxide Production : The compound has been shown to inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 macrophage cells. This inhibition is comparable to that of established controls like 1400 W, suggesting potent anti-inflammatory effects .
- Targeting iNOS and COX-2 : The anti-inflammatory activity is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . This inhibition leads to reduced inflammatory responses in various biological systems.
Anti-Inflammatory Effects
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. In particular:
- Inhibition Potency : The compound demonstrated an IC50 value for NO production that highlights its effectiveness in modulating inflammatory pathways.
- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the phenyl ring can enhance or diminish biological activity, emphasizing the importance of substituent positioning .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other pyrazoloquinolines. For instance:
| Compound | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| 2a | NO Production Inhibition | 0.39 | iNOS |
| This compound | Significant Inhibition | TBD | iNOS/COX-2 |
| Pyrrolo[3,4-c]quinolines | Anti-inflammatory | Variable | Various |
Case Studies
Several studies have highlighted the potential applications of pyrazolo[4,3-c]quinolines in medicinal chemistry:
- Study on Anti-inflammatory Activity : A study demonstrated that derivatives exhibited significant inhibition of LPS-induced NO production, indicating their potential as therapeutic agents for inflammatory diseases .
- QSAR Analysis : Quantitative structure–activity relationship (QSAR) studies have provided insights into how structural features influence the biological activity of these compounds, guiding future drug design efforts .
Q & A
Q. Example Protocol :
React 2,4-dichloroquinoline-3-carbonitrile with hydrazine hydrate to form 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine.
Treat with 3-methoxyphenylaniline in DMF at 120°C for 12 hours.
Purify via column chromatography (yield: ~65%) .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of synthesized derivatives?
Answer:
Key Characterization Data :
- ¹H NMR (DMSO-d6) :
- IR : Peaks at 1172 cm⁻¹ (C-F stretch in CF₃ derivatives) or 3064 cm⁻¹ (NH stretch) .
- ¹³C NMR : Quinoline carbons appear at δ 120–145 ppm, with CF₃-substituted carbons showing splitting (JCF = 38.7–268.5 Hz) .
Validation : Compare experimental data with calculated values (e.g., elemental analysis: C, 55.70%; H, 2.55%; N, 17.72% for C₁₁H₆F₃N₃) .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of pyrazolo[4,3-c]quinoline derivatives?
Answer:
Methodology :
- Systematic Substituent Variation : Modify the 3-methoxyphenyl or p-tolyl groups to alter electronic/hydrophobic properties (e.g., replace OCH₃ with electron-withdrawing CF₃ or bulky tert-butyl) .
- Biological Assays : Test derivatives for target activity (e.g., bacterial β-glucuronidase inhibition at pH 7.0) and correlate substituents with IC₅₀ values .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with enzyme active sites (e.g., E. coli β-glucuronidase, PDB: 3K4K) .
Q. Example Finding :
- 3-Amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (Compound 42) showed potent inhibition (IC₅₀ = 0.8 µM) due to enhanced hydrogen bonding with Arg-562 and Tyr-472 .
Advanced: What experimental models validate the therapeutic potential of these compounds in vivo?
Answer:
In Vivo Protocols :
- Anti-Inflammatory Testing : Administer derivatives (10–50 mg/kg, oral) to LPS-induced murine models. Measure TNF-α/IL-6 levels via ELISA .
- Drug Toxicity Reduction : Co-administer CPT-11 (chemotherapy drug) with Compound 42 in tumor-bearing mice. Monitor diarrhea incidence and tumor volume for 14 days .
- Pharmacokinetics : Assess bioavailability (Cmax, Tmax) using LC-MS/MS in plasma samples .
Key Result : Compound 42 reduced CPT-11-induced diarrhea by 70% without compromising antitumor efficacy .
Advanced: How does pH influence the inhibitory activity of pyrazolo[4,3-c]quinolines against bacterial β-glucuronidase?
Answer:
Mechanistic Insight :
- pH-Dependent Activity : Inhibitory potency decreases at lower pH (e.g., IC₅₀ increases from 0.8 µM at pH 7.0 to 5.2 µM at pH 5.5) due to protonation of active-site residues (e.g., His-386 in E. coli βG), altering charge complementarity .
- Experimental Validation :
Advanced: How can computational chemistry predict metabolite formation or toxicity of these compounds?
Answer:
Approaches :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., O-demethylation of 3-methoxyphenyl group) .
- Toxicity Screening :
Case Study : Compound 42 showed no predicted hERG liability (IC₅₀ > 10 µM) .
Basic: What are the challenges in scaling up synthesis for in vivo studies?
Answer:
Key Issues :
- Low Yields : Optimize reaction time/temperature (e.g., microwave-assisted synthesis reduces time from 12 hours to 30 minutes) .
- Purification : Replace column chromatography with recrystallization for large batches (e.g., n-hexane/EtOAc for Compound 42) .
Protocol Adjustment : Use PdCl₂(PPh₃)₂ catalysis in DMF under microwave irradiation (100°C, 300 W) to improve efficiency .
Advanced: How do crystallographic studies inform structural modifications for enhanced stability?
Answer:
Methods :
- X-ray Crystallography : Resolve crystal structures (e.g., Compound I in ) to identify intermolecular interactions (N–H⋯O hydrogen bonds) that stabilize the solid state .
- Thermal Analysis : Use DSC to assess melting points (e.g., mp 246°C for 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline) and correlate with substituent bulkiness .
Design Insight : Introducing planar substituents (e.g., p-tolyl) enhances π-π stacking, improving crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
